molecular formula C21H24FN3O6S B2980649 N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-94-2

N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2980649
CAS RN: 868983-94-2
M. Wt: 465.5
InChI Key: QZVVCKMOQZKCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O6S and its molecular weight is 465.5. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazolidinone Derivatives and Antibacterial Activity Oxazolidinones, including N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide derivatives, represent a novel class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. The compounds U-100592 and U-100766, structurally related to the queried compound, have demonstrated potent in vitro antibacterial activities against a variety of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, Streptococcus pneumoniae, and Mycobacterium tuberculosis. These studies suggest that similar compounds, by virtue of their unique action mechanism, could potentially serve as valuable tools in the fight against drug-resistant bacterial infections (Zurenko et al., 1996).

Sulfone Derivatives and Antimicrobial Efficacy Research on sulfone derivatives containing 1,3,4-oxadiazole moieties, akin to the structural framework of N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, has highlighted their promising antibacterial activities. For instance, specific sulfone derivatives have shown exceptional antibacterial effectiveness against rice bacterial leaf blight, surpassing conventional agents like bismerthiazole and thiodiazole copper. These compounds also demonstrated a capability to enhance plant resistance against bacterial infections, making them potent candidates for agricultural applications (Shi et al., 2015).

Enantioselective Synthesis of Functionalized Oxazolidinones The enantioselective synthesis of functionalized oxazolidinones from chiral aziridines, related to the core structure of the queried compound, has been explored as a method to obtain chiral intermediates for drug synthesis. These processes have highlighted the versatility of oxazolidinones in synthesizing enantiomerically pure compounds, which are crucial for the development of new pharmaceuticals with specific activity profiles (Park et al., 2003).

Oxazolidinone Derivatives and COX-2 Inhibition Oxazolidinone derivatives have also been investigated for their potential in modulating cyclooxygenase-2 (COX-2) activity, an enzyme implicated in inflammation and pain. By introducing specific substituents, such as a fluorine atom, into the oxazolidinone scaffold, researchers have been able to enhance COX-2 inhibition selectivity. This research direction emphasizes the therapeutic potential of oxazolidinone derivatives in developing new anti-inflammatory and analgesic agents (Hashimoto et al., 2002).

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O6S/c1-14-11-17(7-8-18(14)30-2)32(28,29)25-9-10-31-19(25)13-24-21(27)20(26)23-12-15-3-5-16(22)6-4-15/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVVCKMOQZKCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.